4-Acetyl-6-methylpyridine-2-sulfonyl chloride
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Overview
Description
4-Acetyl-6-methylpyridine-2-sulfonyl chloride is a chemical compound with a unique structure that combines an acetyl group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions often include the use of sodium hypobromite for the Hofmann amide degradation, followed by the conversion of the resulting 3-aminopyridines into pyridine-3-sulfonyl chlorides through amine diazotization and subsequent substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetyl-6-methylpyridine-2-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, including as pharmaceuticals and agrochemicals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-methylpyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl Chlorides: These compounds have similar reactivity and applications but differ in the position of the sulfonyl chloride group on the pyridine ring.
2,5-Dichloro-4,6-dimethylpyridine-3-sulfonyl Chloride: This compound has additional chlorine substituents, which can alter its reactivity and applications.
Uniqueness
4-Acetyl-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both acetyl and methyl groups on the pyridine ring, which can influence its chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H8ClNO3S |
---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
4-acetyl-6-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO3S/c1-5-3-7(6(2)11)4-8(10-5)14(9,12)13/h3-4H,1-2H3 |
InChI Key |
ZIVSVDJJMGYQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)S(=O)(=O)Cl)C(=O)C |
Origin of Product |
United States |
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